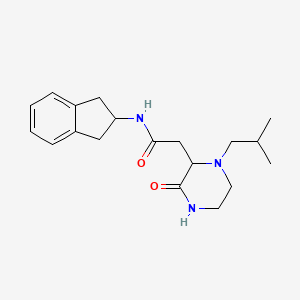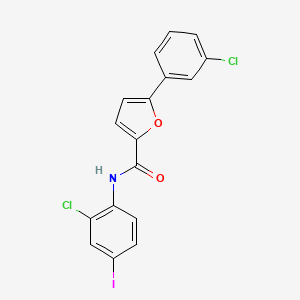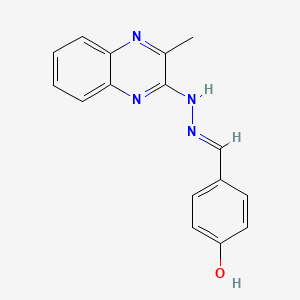
N-(2,3-dihydro-1H-inden-2-yl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide, commonly known as IND24, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of indene derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of IND24 is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways. For example, IND24 has been reported to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
IND24 has been reported to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Additionally, IND24 has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IND24 in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and standard laboratory techniques. Additionally, IND24 has shown promising results in various scientific research studies, indicating its potential therapeutic applications.
However, there are also some limitations associated with using IND24 in lab experiments. One of the main limitations is the lack of information regarding its pharmacokinetic and pharmacodynamic properties. Further studies are needed to determine its optimal dosage, bioavailability, and toxicity profile.
Orientations Futures
There are several future directions for research on IND24. One of the main areas of focus could be the development of IND24 as a potential anticancer agent. Studies could investigate its efficacy in various cancer types and explore its mechanism of action in more detail. Additionally, further studies could be conducted to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile. Another potential area of research could be the development of IND24 as a potential anti-inflammatory or antifungal agent. Studies could investigate its efficacy in various inflammatory or fungal diseases and explore its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of IND24 has been reported using different methods. One of the most common methods involves the reaction of 2-(1-isobutyl-3-oxo-2-piperazinyl)acetic acid with indene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified by column chromatography to obtain pure IND24.
Applications De Recherche Scientifique
IND24 has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. Studies have shown that IND24 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IND24 has been reported to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)12-22-8-7-20-19(24)17(22)11-18(23)21-16-9-14-5-3-4-6-15(14)10-16/h3-6,13,16-17H,7-12H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITORMOJQRVIRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![N'-(4-hydroxybenzylidene)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B6067656.png)

![2-{3-[2-(4-bromophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6067675.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)

![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)